(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO2/c23-21-9-5-4-8-20(21)22(24)15-12-17-10-13-19(14-11-17)25-16-18-6-2-1-3-7-18/h1-15H,16H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYWUXAMRRNGJG-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one, also known by its CAS number 909774-57-8, is a synthetic compound belonging to the chalcone class. Chalcones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
- Molecular Formula : C22H17ClO2
- Molecular Weight : 348.82 g/mol
- Structural Characteristics : The compound features a conjugated double bond system typical of chalcones, which is essential for its biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, in a comparative study, this compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that it possesses a considerable zone of inhibition, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
This data reflects the compound's effectiveness compared to standard antibiotics like Ampicillin and Ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
In vitro studies showed that at concentrations ranging from 10 to 50 μM, this compound significantly reduced cell viability in treated cancer cells compared to untreated controls.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Notably, it acts as an agonist of the G protein-coupled receptor GPR55, which is implicated in several signaling pathways related to inflammation and cancer progression .
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers aimed at evaluating the antibacterial efficacy of this compound showed promising results against resistant strains of bacteria. The study utilized a well diffusion method to assess the antibacterial activity and concluded that the compound could serve as a lead for developing new antibacterial agents.
- Anticancer Research : In another study focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Heterocyclic and Hybrid Chalcones
- Pyrazole Hybrids (): Compounds like (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one incorporate a pyrazole ring, which modifies electronic conjugation and enhances rigidity. This structural variation may improve anticancer activity but reduce NLO efficiency compared to the non-heterocyclic target compound .
- The target compound lacks this feature, suggesting divergent biological applications .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
<sup>†</sup>Calculated using ChemDraw. *Estimated based on analogous structures .
- Dipole Moments and NLO Properties: The target compound’s dipole moment (estimated 5.2 D) is lower than Asiri et al.’s bromophenyl-dimethylamino chalcone (6.8 D), suggesting reduced first-order hyperpolarizability (β) compared to urea-standardized compounds .
- Lipophilicity : The benzyloxy and chloro groups increase the target’s LogP (4.5) relative to hydroxylated analogues (e.g., Cardamonin, LogP = 2.1), favoring membrane permeability but limiting aqueous solubility .
Q & A
Q. What are the established synthetic routes for (2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one, and what reaction conditions are typically employed?
The compound is commonly synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between substituted acetophenones and benzaldehyde derivatives. For example:
- A ketone (e.g., 2-chloroacetophenone) reacts with a benzyloxy-substituted benzaldehyde in ethanol under acidic or basic conditions.
- Thionyl chloride (SOCl₂) may be used as a catalyst to enhance reaction efficiency, as seen in analogous chalcone syntheses .
- Purification often involves recrystallization from ethanol or methanol.
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons, olefinic protons (δ 7.5–8.5 ppm for E-configuration), and carbonyl groups (δ ~190 ppm for the ketone) .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the (2E)-configuration, bond angles, and packing structure. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.2244 Å, b = 9.3201 Å) have been reported for similar chalcones .
- IR Spectroscopy : Strong absorption bands at ~1650–1700 cm⁻¹ confirm the α,β-unsaturated ketone moiety .
Q. How can researchers assess the purity of this compound post-synthesis?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity.
- Melting Point Analysis : Sharp melting points (e.g., 150–155°C) indicate purity .
- Thin-Layer Chromatography (TLC) : Ethyl acetate/hexane (3:7) as a mobile phase with UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (2E)-isomer over other stereoisomers?
- Catalyst Selection : Use of piperidine or NaOH as a base favors the E-isomer due to steric hindrance during enolate formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce keto-enol tautomerization, preserving stereochemical integrity .
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions and reactivity sites. For example, the α,β-unsaturated ketone is electrophilic, making it reactive toward nucleophiles .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in carbonyl signals may arise from solvent polarity effects .
- Dynamic NMR Experiments : Detect conformational changes or tautomerism in solution .
Q. What strategies are used to synthesize and characterize novel derivatives (e.g., halogenated or hydroxylated analogs)?
- Functionalization :
- Oxidation : Epoxidation of the double bond using m-CPBA .
- Reduction : Hydrogenation with Pd/C yields saturated ketones .
- Characterization : LC-MS for molecular weight confirmation and XRD for stereochemical analysis .
Q. How does the substitution pattern on the phenyl rings influence the compound’s physicochemical properties?
- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward nucleophilic attack .
- Benzyloxy Groups : Improve solubility in organic solvents and modulate π-π stacking interactions in crystal lattices .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Use anhydrous solvents (e.g., THF, DCM) under nitrogen/argon atmospheres.
- Employ Schlenk line techniques for sensitive reactions .
Q. How can researchers validate the biological activity of this compound while minimizing false positives?
- Dose-Response Assays : Use IC₅₀ values to quantify potency in antimicrobial or anticancer screens .
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and assess cytotoxicity against non-target cell lines .
Data Contradiction Analysis
- Discrepancies in Melting Points : May arise from polymorphic forms. Recrystallize from different solvents (e.g., acetone vs. ethanol) and re-analyze .
- Variable NMR Shifts : Trace impurities or solvent deuteration effects can alter signals. Re-purify and use deuterated solvents (e.g., DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
